molecular formula C22H17N3OS B1672691 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 347323-96-0

2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B1672691
M. Wt: 371.5 g/mol
InChI Key: SJMYMKPBODEZSH-MOSHPQCFSA-N
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Description

ITX3 is a nontoxic selective cell active inhibitor of the Trio/RhoG​/Rac1 pathway. It acts by validating RhoGEFs as druggable targets.

Scientific Research Applications

Generation of Diverse Compound Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, is used as a starting material for various alkylation and ring closure reactions. These reactions lead to a diverse library of compounds including pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives. This research demonstrates the potential for creating structurally diverse compounds for various scientific applications (Roman, 2013).

Electropolymerization and Electrochemical Properties

Aromatic pyrrole derivatives, including those with/without methyl groups on the pyrrole ring, have been studied for their electropolymerization and electrochemical properties. These compounds show potential in improving the properties of copolymerized poly(pyrrole) layers, indicating their utility in material science and electrochemical applications (Schneider et al., 2017).

Synthesis of Heterocyclic Systems

Compounds like 3-Dimethyl-1-[3-methyl-(4H)-5-phenylimidazol[2,1-b]thiazol-2-yl]prop-2-enone have been synthesized for creating various heterocyclic systems, such as pyridazinones and pyrimidinones. This type of research is crucial for the development of new compounds in organic chemistry and drug discovery (Sayed et al., 2002).

Influence on Cytotoxicity

The impact of dimethyl group substituents on the cytotoxicity of benzimidazolequinones has been investigated, showing significant reduction in cytotoxicity towards human skin fibroblast cells. This research is important in understanding the biological effects and potential therapeutic applications of these compounds (Hehir et al., 2008).

Photoreactions in the Presence of Singlet Oxygen

The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole, which is structurally related, has been studied in various conditions. The understanding of these photoreactions is essential in fields like photodynamic therapy and the development of light-sensitive materials (Mahran et al., 1983).

Synthesis of Heterocyclic Systems Using Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate

This compound has been utilized in synthesizing various heterocyclic systems, indicating its versatility in synthetic organic chemistry and potential in drug design (Toplak et al., 1999).

properties

IUPAC Name

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMYMKPBODEZSH-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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